molecular formula C16H14ClNO B5885705 3-chloro-N-(2-cyclopropylphenyl)benzamide

3-chloro-N-(2-cyclopropylphenyl)benzamide

Cat. No. B5885705
M. Wt: 271.74 g/mol
InChI Key: TWYRIZXHTSVOFJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-chloro-N-(2-cyclopropylphenyl)benzamide is a chemical compound that belongs to the class of benzamide derivatives. It is a white crystalline powder that is used in scientific research for various purposes.

Mechanism of Action

The mechanism of action of 3-chloro-N-(2-cyclopropylphenyl)benzamide involves the inhibition of BRD4. BRD4 is a member of the bromodomain and extraterminal (BET) family of proteins, which are involved in the regulation of gene expression. BRD4 binds to acetylated histones, which are involved in the packaging of DNA in the nucleus. This binding leads to the recruitment of other proteins that regulate gene expression. By inhibiting BRD4, 3-chloro-N-(2-cyclopropylphenyl)benzamide disrupts this process and leads to changes in gene expression.
Biochemical and Physiological Effects
The biochemical and physiological effects of 3-chloro-N-(2-cyclopropylphenyl)benzamide are largely dependent on the genes that are affected by its inhibition of BRD4. Studies have shown that it can affect the expression of genes involved in cell proliferation, differentiation, and apoptosis. It has also been shown to have anti-inflammatory effects, which may make it useful in the treatment of certain diseases.

Advantages and Limitations for Lab Experiments

One advantage of using 3-chloro-N-(2-cyclopropylphenyl)benzamide in lab experiments is its specificity for BRD4. This allows researchers to study the function of this protein without affecting other proteins that may be involved in the same biological process. However, one limitation is that its effects on gene expression may be context-dependent, meaning that its effects may vary depending on the cell type and environmental conditions.

Future Directions

There are several future directions for the use of 3-chloro-N-(2-cyclopropylphenyl)benzamide in scientific research. One direction is to study its effects on specific diseases, such as cancer and inflammation, which are known to involve changes in gene expression. Another direction is to develop more specific inhibitors of BRD4 that may have fewer off-target effects. Finally, 3-chloro-N-(2-cyclopropylphenyl)benzamide may be used as a tool to study the role of other proteins in the BET family and their involvement in gene regulation.

Synthesis Methods

The synthesis of 3-chloro-N-(2-cyclopropylphenyl)benzamide involves the reaction between 2-cyclopropylphenylamine and 3-chlorobenzoyl chloride in the presence of a base such as triethylamine. The reaction takes place in an organic solvent such as dichloromethane or tetrahydrofuran. The product is then purified by recrystallization or column chromatography.

Scientific Research Applications

3-chloro-N-(2-cyclopropylphenyl)benzamide is used in scientific research as a tool to study the function of certain proteins and enzymes in the body. It has been shown to inhibit the activity of a protein called bromodomain-containing protein 4 (BRD4), which is involved in the regulation of gene expression. This inhibition leads to changes in the expression of certain genes, which can be studied to understand their function in various biological processes.

properties

IUPAC Name

3-chloro-N-(2-cyclopropylphenyl)benzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H14ClNO/c17-13-5-3-4-12(10-13)16(19)18-15-7-2-1-6-14(15)11-8-9-11/h1-7,10-11H,8-9H2,(H,18,19)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TWYRIZXHTSVOFJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1C2=CC=CC=C2NC(=O)C3=CC(=CC=C3)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H14ClNO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

271.74 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-chloro-N-(2-cyclopropylphenyl)benzamide

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